molecular formula C19H24N2O B11035532 9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole

9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B11035532
M. Wt: 296.4 g/mol
InChI Key: NWQWKOGZSRBPRH-UHFFFAOYSA-N
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Description

9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole: Piperidine Carbazole , is a heterocyclic compound with a piperidine moiety (Fig. 1). It plays a crucial role in drug discovery due to its diverse biological activities .

Preparation Methods

Synthetic Routes::

  • One synthetic route involves the acylation of 9-amino-2,3,4,9-tetrahydro-1H-carbazole with piperidin-1-ylacetic acid.
  • Another method utilizes the reaction between 9-amino-2,3,4,9-tetrahydro-1H-carbazole and piperidin-1-ylacetyl chloride.
Reaction Conditions::
  • These reactions typically occur under mild conditions, with appropriate solvents and catalysts.
Industrial Production::
  • While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in research laboratories.

Chemical Reactions Analysis

Reactions::

  • Piperidine Carbazole can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acylating agents (e.g., acetic anhydride).
Major Products::
  • Oxidation may lead to carbazole derivatives.
  • Reduction can yield the corresponding tetrahydrocarbazole.
  • Acylation results in the piperidine acetyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its activity against cancer, hypertension, and asthma.

    Industry: Notable in drug development.

Mechanism of Action

  • The exact mechanism remains partially unclear, but it likely involves interactions with cellular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-piperidin-1-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C19H24N2O/c22-19(14-20-12-6-1-7-13-20)21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h2,4,8,10H,1,3,5-7,9,11-14H2

InChI Key

NWQWKOGZSRBPRH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

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